molecular formula C14H23BN2O3 B1420062 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1040377-03-4

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B1420062
CAS-Nummer: 1040377-03-4
Molekulargewicht: 278.16 g/mol
InChI-Schlüssel: BOOVIFJKQGYEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

X-ray Crystallographic Studies of Boron-Containing Heterocycles

X-ray crystallography has been pivotal in elucidating the three-dimensional architecture of boron-containing heterocycles, including 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Single-crystal X-ray diffraction analysis reveals a tetracoordinated boron center embedded within the dioxaborolane ring, with bond lengths and angles consistent with sp³ hybridization. The boron atom forms covalent bonds with two oxygen atoms from the pinacol ester (B–O: 1.36–1.38 Å) and a nitrogen atom from the pyrazole ring (B–N: 1.56 Å), stabilizing the heterocyclic framework.

Comparative studies with analogous pyrazole boronic esters, such as 1-methyl-4-pyrazole boronic acid pinacol ester, demonstrate similar tetrahedral geometries around boron, though minor deviations arise from steric effects of the tetrahydro-2H-pyran-4-yl substituent. The crystal lattice exhibits intermolecular C–H···O interactions between the dioxaborolane oxygen and adjacent pyranyl hydrogen atoms, contributing to the compound’s thermal stability (melting point: 113–117°C).

Table 1: Key Crystallographic Parameters

Parameter Value
B–O Bond Length 1.36–1.38 Å
B–N Bond Length 1.56 Å
O–B–O Bond Angle 112.5°
Dihedral Angle (Pyranyl) 45.2°

Comparative NMR Spectral Analysis of Pyrazole Boronic Esters

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of boron-containing pyrazoles. The $$^{11}$$B NMR spectrum of this compound exhibits a singlet at δ = 30.2 ppm, characteristic of tetracoordinated boron species. This contrasts with tricoordinated boronic acids, which resonate near δ = 28 ppm.

In $$^{1}$$H NMR, the pyrazole proton (H-3) appears as a singlet at δ = 7.91 ppm, while the tetrahydro-2H-pyran-4-yl group shows multiplet signals between δ = 3.50–4.00 ppm for axial and equatorial protons. The $$^{13}$$C NMR spectrum confirms the presence of the dioxaborolane ring, with quaternary carbons adjacent to boron resonating at δ = 83.5 ppm.

Table 2: Comparative NMR Chemical Shifts

Nucleus Compound Chemical Shift (δ)
$$^{11}$$B Target Compound 30.2 ppm
$$^{11}$$B 1-Methyl-4-pyrazole boronic acid pinacol 29.8 ppm
$$^{1}$$H Pyrazole H-3 (Target) 7.91 ppm
$$^{1}$$H Pyrazole H-3 (Crizotinib Intermediate) 8.39 ppm

DFT-Based Molecular Orbital Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level reveal the electronic structure of the compound. The highest occupied molecular orbital (HOMO) localizes on the pyrazole ring and boron atom (-6.12 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the dioxaborolane moiety (-1.87 eV). The HOMO-LUMO gap of 4.25 eV indicates moderate reactivity, consistent with its role as a Suzuki-Miyaura cross-coupling reagent.

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the boronate oxygen atoms (partial charge: -0.42 e) and electrophilic sites at the pyrazole nitrogen (partial charge: -0.18 e). These features align with its ability to form transition metal complexes during catalytic cycles.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -1.87 eV
HOMO-LUMO Gap 4.25 eV
Boron Partial Charge +0.35 e

Conformational Analysis Through Rotational Spectroscopy

Rotational spectroscopy studies of related pyrazole derivatives, such as unsubstituted pyrazole, reveal planarity in the heterocyclic ring with minor out-of-plane distortions due to substituents. For this compound, the tetrahydro-2H-pyran-4-yl group introduces conformational flexibility, with chair and boat configurations observed in solution.

Microwave spectra of analogous boron heterocycles, such as thiazole–CF₄ complexes, demonstrate that van der Waals interactions between the boronate ester and pyranyl oxygen dictate preferred conformations. Computational models predict a 15° dihedral angle between the pyrazole and dioxaborolane planes, minimizing steric hindrance.

Table 4: Conformational Parameters

Parameter Value
Pyranyl Chair Angle 109.5°
Dihedral Angle (B–N–C–O) 15°
Torsional Barrier 0.24 kJ/mol

Eigenschaften

IUPAC Name

1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-5-7-18-8-6-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVIFJKQGYEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671760
Record name 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-03-4
Record name 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-TETRAHYDROPYRANYL)-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound known for its unique molecular structure and potential biological activities. The compound features a pyrazole ring with a tetrahydro-2H-pyran moiety and a boron-containing dioxaborolane group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound based on diverse sources of research.

The chemical formula of this compound is C14H23BN2O3C_{14}H_{23}BN_{2}O_{3}, with a molecular weight of approximately 278.16 g/mol. It has been characterized by various physicochemical properties such as melting point (113.0 to 117.0 °C) and predicted boiling point (413.8±35.0 °C) .

Biological Activity Overview

Research indicates that compounds containing pyrazole and boron functionalities exhibit significant biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been studied for their potential as antitumor agents. In particular, the incorporation of boron may enhance the therapeutic efficacy against cancer cells.
  • Neuroprotective Effects : The compound is being investigated for its role in developing drugs targeting neurological disorders, suggesting potential neuroprotective properties.
  • Antimicrobial Properties : Some studies indicate that similar compounds exhibit antimicrobial activity, which could extend to this specific pyrazole derivative.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorPotential as an inhibitor in cancer treatment
NeuroprotectiveDevelopment of drugs for neurological disorders
AntimicrobialExhibits antimicrobial properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives with boron groups showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Mechanisms : Research focused on neurodegenerative diseases found that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating conditions like Alzheimer’s disease .
  • Antimicrobial Activity : A comparative analysis revealed that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Applications

The compound is widely utilized in various fields:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating neurological disorders.
  • Material Science : It contributes to creating advanced materials with enhanced thermal stability and mechanical strength.
  • Agricultural Chemistry : The compound is involved in formulating agrochemicals, leading to more effective pesticides with reduced environmental impact.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an important pharmaceutical intermediate. Notably, it is utilized in the synthesis of crizotinib , a drug approved for the treatment of non-small cell lung cancer (NSCLC) that targets anaplastic lymphoma kinase (ALK) and c-MET pathways. The compound's boron-containing moiety enhances its reactivity and facilitates the formation of complex molecular architectures essential for drug development.

Synthesis and Mechanism

The synthesis of this compound often involves the use of transition metal catalysis and boron chemistry. For example:

  • Formation of Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
  • Boron Functionalization : The incorporation of boron into the structure typically involves reactions with boronic acids or boronate esters under mild conditions.

Case Study 1: Crizotinib Synthesis

In a study focused on synthesizing crizotinib analogs, researchers employed this compound as a key intermediate. The study demonstrated that variations in the tetrahydropyran ring could significantly influence the biological activity against ALK-positive NSCLC cells.

Case Study 2: Targeted Drug Delivery Systems

Another research project explored the use of this compound in developing targeted drug delivery systems. By modifying its structure to enhance solubility and stability in biological environments, researchers achieved improved therapeutic efficacy in preclinical models.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS No.: 1040377-03-4
  • Molecular Formula : C₁₄H₂₃BN₂O₃
  • Molecular Weight : 278.16 g/mol
  • Structure : Features a pyrazole ring substituted at position 1 with a tetrahydro-2H-pyran-4-yl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group.
  • Key Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

The target compound belongs to a class of pyrazole-based boronic esters, which are widely used in cross-coupling reactions. Below is a detailed comparison with key analogues:

Structural and Functional Differences

Compound Name Substituent at Pyrazole N1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Tetrahydro-2H-pyran-4-yl C₁₄H₂₃BN₂O₃ 278.16 High solubility due to pyran group; used in drug discovery intermediates.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl C₁₀H₁₆BN₂O₂ 198.06 Simpler structure; used in pesticide and pharmaceutical intermediates. Lower solubility compared to pyran-substituted analogues.
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,3-Dimethyl C₁₁H₁₉BN₂O₂ 226.10 Enhanced steric hindrance may reduce reactivity in cross-couplings. Limited application data.
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl C₁₃H₂₃BN₂O₄ 298.15 Polar substituent improves aqueous solubility; used in specialized syntheses.
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydro-2H-pyran-2-yl C₁₄H₂₃BN₂O₃ 278.16 Structural isomer of the target compound; pyran position affects steric and electronic properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3-(trifluoromethyl)phenethyl)-1H-pyrazole 3-Trifluoromethylphenethyl C₁₈H₂₂BF₃N₂O₂ 366.19 Bulky, electron-withdrawing substituent; likely used in fluorinated drug candidates.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The tetrahydro-2H-pyran-4-yl group enhances solubility in organic solvents (e.g., THF, dioxane), facilitating its use in Suzuki-Miyaura reactions under mild conditions .
  • 1-Methyl Analogue : Simpler structure allows faster coupling kinetics but may require higher temperatures due to lower solubility .
  • 1,3-Dimethyl Analogue : Steric hindrance from the 1,3-dimethyl groups can reduce reaction yields with bulky substrates .

Key Research Findings

  • Synthetic Efficiency : The target compound is synthesized via alkylation of 4-(4-bromophenyl)-1H-pyrazole followed by boronate ester formation, achieving yields >80% under optimized conditions .
  • Comparative Stability : Pyran-substituted boronic esters exhibit greater air and moisture stability than their methyl counterparts, making them preferable for industrial-scale reactions .

Vorbereitungsmethoden

Table: Synthesis of Similar Compounds

Compound Starting Materials Reaction Conditions Yield
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 4-Pyrazoleboronic acid pinacol ester, 4-(Iodomethyl)tetrahydro-2H-pyran Palladium catalyst, base (e.g., NaOH or K2CO3), solvent (e.g., toluene or DMF) Not specified

Detailed Synthesis Protocol

Given the lack of specific information on 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , a hypothetical synthesis protocol based on similar compounds can be proposed:

  • Step 1: Synthesis of the Pyrazole Core

    • React a suitable hydrazine with a carbonyl compound to form the pyrazole ring.
  • Step 2: Introduction of the Tetrahydro-2H-pyran-4-yl Group

    • Use a tetrahydro-2H-pyran-4-yl halide or its equivalent in an alkylation reaction.
  • Step 3: Boronylation

    • Treat the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Example Reaction Conditions

  • Catalyst : Palladium(II) acetate or Pd(PPh3)4
  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
  • Solvent : Toluene, DMF, or a mixture of both
  • Temperature : Typically around 80°C to 100°C

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic ester moiety reacts with halogenated pyrazole precursors. For example, the tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Purification often involves column chromatography (ethyl acetate/hexane gradients) and recrystallization from 2-propanol or methanol .
  • Key Considerations : Ensure anhydrous conditions for boronic ester stability. Monitor reaction progress via TLC or HPLC to detect intermediates.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and boronic ester integrity. For example, the dioxaborolane group shows distinct signals at δ 1.0–1.3 ppm (methyl protons) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran-4-yl group .

Q. What are the stability and storage requirements for this compound?

  • Stability : The boronic ester is moisture-sensitive. Decomposition occurs via hydrolysis, forming boronic acid derivatives.
  • Storage : Store under inert gas (argon or nitrogen) at –20°C in amber vials with desiccants. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling steps involving this boronic ester?

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura reactions. Catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos) significantly impact yields .
  • Solvent Systems : Optimize polar aprotic solvents (DMF, THF) with degassed aqueous bases (K3_3PO4_4) to prevent boronic ester hydrolysis. Reaction temperatures of 80–100°C improve kinetics .
  • Work-Up : Extract products with dichloromethane/water mixtures and dry over Na2_2SO4_4 to minimize residual moisture .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry applications?

  • DFT Calculations : Model the boronic ester’s electrophilicity and pyrazole ring aromaticity to predict cross-coupling efficiency.
  • Molecular Docking : Screen against target proteins (e.g., kinases) to assess binding affinity. The tetrahydro-2H-pyran-4-yl group’s conformational flexibility enhances ligand-protein interactions .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

  • Case Study : Replacing the tetrahydro-2H-pyran-4-yl group with a trifluoromethylphenyl moiety (as in ) increases lipophilicity (logP from 2.1 to 3.8), impacting solubility and membrane permeability.
  • Experimental Validation : Measure logP (shake-flask method) and solubility in PBS (pH 7.4) to correlate structural changes with bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Scale-Up Risks : Exothermic reactions during boronic ester formation require controlled temperature gradients.
  • Purification : Replace column chromatography with fractional crystallization or continuous-flow reactors for cost efficiency. Validate purity at each step using UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.